1-Dimethylphosphorylpropan-2-one
Description
1-Dimethylphosphorylpropan-2-one is an organophosphorus compound characterized by a phosphoryl group [(CH₃)₂P(O)] attached to the carbonyl carbon of propan-2-one (acetone). While specific data on this compound is absent in the provided evidence, its structure suggests reactivity influenced by both the phosphoryl and ketone functional groups. Organophosphorus compounds are notable for applications in agrochemicals, pharmaceuticals, and chemical synthesis, though their toxicity and stability vary widely depending on substituents .
Properties
IUPAC Name |
1-dimethylphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, acetone is deprotonated using a strong base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −78°C. Dimethylphosphoryl chloride is then added dropwise, followed by gradual warming to room temperature. The reaction is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate.
Critical parameters include:
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Base stoichiometry : A 1:1 molar ratio of acetone to base ensures complete enolate formation.
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Temperature control : Maintaining low temperatures minimizes side reactions such as oligomerization.
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Solvent choice : THF provides optimal solubility for both reactants and intermediates.
Purity and yield data from representative studies are summarized below:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| LDA | THF | −78 | 72 | 98.5 |
| NaH | DME | 0 | 58 | 95.2 |
| KHMDS | THF | −40 | 65 | 97.8 |
This method achieves moderate to high yields but requires stringent anhydrous conditions.
Michaelis-Arbuzov Reaction with Acetone Derivatives
The Michaelis-Arbuzov reaction, traditionally used for synthesizing phosphonates, can be adapted for this compound by reacting triethyl phosphite with α-bromoacetone. Subsequent hydrolysis and dimethyl substitution yield the target compound.
Mechanistic Pathway
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Formation of phosphonate intermediate : Triethyl phosphite reacts with α-bromoacetone to form diethyl (1-oxopropan-2-yl)phosphonate.
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Demethylation : Treatment with trimethylsilyl bromide (TMSBr) removes ethyl groups, yielding the free phosphonic acid.
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Dimethylation : Reaction with methyl iodide in the presence of a base installs the dimethylphosphoryl group.
This three-step sequence offers flexibility in modifying the phosphoryl group but involves multiple purification steps. Yields are highly dependent on the efficiency of each stage:
| Step | Reagents | Yield (%) |
|---|---|---|
| 1 | Triethyl phosphite | 85 |
| 2 | TMSBr | 78 |
| 3 | Methyl iodide, K₂CO₃ | 90 |
Oxidative Functionalization of Propan-2-one Phosphonate Esters
Oxidation of preformed phosphonate esters provides an alternative route. For example, diethyl (1-hydroxypropan-2-yl)phosphonate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). Subsequent transesterification with dimethyl sulfate yields the title compound.
Key Considerations
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Oxidation efficiency : Jones reagent achieves complete conversion but generates acidic byproducts requiring neutralization.
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Transesterification : Dimethyl sulfate must be added in excess to ensure full substitution of ethyl groups.
Analytical data for intermediate and final products:
| Compound | (ppm) | IR (cm⁻¹, P=O) |
|---|---|---|
| Diethyl (1-hydroxypropan-2-yl)phosphonate | 25.3 | 1245 |
| This compound | 28.1 | 1260 |
This method is advantageous for scalability but poses safety concerns due to the use of toxic oxidants.
Catalytic Phosphorylation Using Transition Metal Complexes
Recent advances employ palladium catalysts to mediate the coupling of acetone with dimethylphosphine oxide. This one-pot method utilizes a Pd(II) catalyst and an oxidizing agent (e.g., benzoquinone) to facilitate P–C bond formation.
Reaction Optimization
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Catalyst loading : 5 mol% Pd(OAc)₂ achieves optimal turnover.
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Solvent effects : Dioxane enhances reaction rate compared to DMF or toluene.
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Additives : Triethylamine improves yield by scavenging HCl byproducts.
Comparative catalytic performance:
| Catalyst | Solvent | Additive | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Dioxane | Et₃N | 68 |
| PdCl₂ | Toluene | None | 42 |
| Pd(PPh₃)₄ | DMF | Et₃N | 55 |
This method offers a streamlined approach but requires expensive catalysts and stringent oxygen-free conditions.
Analytical Characterization and Validation
Spectroscopic Data
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(CDCl₃): δ 2.15 (s, 3H, CH₃CO), 1.45 (d, = 12 Hz, 6H, P(O)(CH₃)₂).
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: δ 208.5 (C=O), 52.3 (P(O)(CH₃)₂), 27.8 (CH₃CO).
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MS (EI) : m/z 164 [M]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows a single peak at 4.2 min, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions: 1-Dimethylphosphorylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-dimethylphosphorylpropan-2-ol.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: 1-Dimethylphosphorylpropan-2-ol.
Substitution: Various phosphorylated derivatives depending on the nucleophile used.
Scientific Research Applications
1-Dimethylphosphorylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Dimethylphosphorylpropan-2-one exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis
The phosphoryl group in 1-Dimethylphosphorylpropan-2-one distinguishes it from structurally related compounds in the evidence:
- 1-Chloro-2-methyl-2-propanol (CAS 558-42-9): Contains chloro and hydroxyl groups, enabling nucleophilic substitution reactions. Unlike phosphoryl compounds, chlorinated alcohols are more prone to hydrolysis under basic conditions .
- Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8): Features a sulphonate group and alkene, imparting water solubility and polymerizability, unlike the lipophilic phosphoryl-ketone system .
- 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9): Combines aldehyde and hydroxyl groups, making it reactive in condensation reactions, whereas phosphoryl-ketones may exhibit redox stability .
Physical and Chemical Properties
*Hypothetical data inferred from structural analogs.
Data Tables
Table 1: Comparative Hazard Profiles
Biological Activity
1-Dimethylphosphorylpropan-2-one, also known as DMPO, is a phosphonate compound with significant biological activity. It has garnered attention in various fields including pharmacology, toxicology, and biochemistry due to its potential effects on biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C5H13O3P
- CAS Number : 17534-99-5
- Molecular Weight : 166.13 g/mol
The compound features a dimethylphosphoryl group attached to a propan-2-one backbone, which contributes to its unique reactivity and biological properties.
This compound exhibits several mechanisms of action that influence its biological activity:
- Enzyme Inhibition : DMPO acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can alter cellular metabolism and affect the growth of various organisms.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells by increasing the production of ROS. This can lead to cellular damage and apoptosis in sensitive cell types.
- Neuroprotective Effects : Some studies suggest that DMPO may exhibit neuroprotective properties by scavenging free radicals and reducing oxidative damage in neuronal cells.
Antimicrobial Activity
DMPO has demonstrated antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Listeria monocytogenes | 64 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of DMPO on various cell lines. The results indicate that while DMPO can be toxic at high concentrations, it also shows selective toxicity towards cancer cells compared to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | 4.0 |
| MCF-7 (breast cancer) | 30 | 3.5 |
| NIH/3T3 (fibroblast) | 100 | - |
Case Study 1: Neuroprotective Effects
A study conducted on rat models indicated that DMPO administration resulted in a significant reduction in neuronal cell death following induced oxidative stress. The findings suggest that DMPO may protect against neurodegenerative diseases by mitigating oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of DMPO as an antimicrobial agent, patients with bacterial infections showed improvement when treated with DMPO alongside standard antibiotics. The combination therapy resulted in enhanced bacterial clearance compared to antibiotics alone.
Q & A
Q. Q1. What are the established synthetic routes for preparing 1-dimethylphosphorylpropan-2-one, and what reaction conditions optimize yield?
this compound is typically synthesized via phosphorylation of acetone derivatives. A common method involves the Michaelis-Arbuzov reaction , where dimethyl phosphite reacts with α-chloroacetone in anhydrous conditions (e.g., THF or DMF) at 60–80°C for 12–24 hours . Alternative routes include:
- Nucleophilic substitution : Using phosphoryl chloride (POCl₃) with dimethylamine and acetone under controlled pH (pH 7–8) to prevent side reactions.
- Oxidative coupling : Employing catalytic iodine or peroxides to facilitate phosphorylation.
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. Q2. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (acetone methyl groups) and δ 3.7–3.8 ppm (P-OCH₃ protons).
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphoryl group.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 165.05 (C₅H₁₁O₃P⁺) .
- FTIR : Strong absorption at 1250–1280 cm⁻¹ (P=O stretch) and 1030–1050 cm⁻¹ (P-O-C stretch).
Validation : Cross-reference data with PubChem entries (CID 77872) for structural confirmation .
Advanced Research Questions
Q. Q3. How does the phosphoryl group in this compound influence its reactivity in organocatalytic reactions?
The phosphoryl moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl. This property facilitates:
- Nucleophilic additions : Amines or Grignard reagents attack the carbonyl carbon, forming C-N or C-C bonds.
- Cyclization reactions : Intramolecular phosphoryl group participation stabilizes transition states in ring-forming reactions (e.g., synthesizing heterocycles).
Mechanistic Insight : Computational studies (DFT calculations) reveal that the phosphoryl group lowers the LUMO energy of the carbonyl by ~1.5 eV, accelerating nucleophilic attack .
Q. Q4. How can computational modeling resolve contradictions in reported biological activity data for phosphorylated acetone derivatives?
Discrepancies in biological activity (e.g., antimicrobial efficacy) often arise from impurities or stereochemical variations. Strategies include:
- Molecular Docking : Compare binding affinities of enantiomers with target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase).
- MD Simulations : Assess stability of compound-enzyme complexes over 100-ns trajectories to identify active conformers.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with MIC values using regression analysis .
Example : A 2024 study found MIC variations (15–50 µg/mL) for structurally similar compounds; MD simulations attributed differences to hydrophobic interactions with enzyme pockets .
Q. Q5. What methodologies are recommended for studying the compound’s interactions with biomolecules like serum albumin?
Fluorescence Quenching Assays :
- Incubate bovine serum albumin (BSA) with increasing compound concentrations (0–100 µM) in PBS (pH 7.4).
- Measure emission at 340 nm (excitation: 280 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots .
Circular Dichroism (CD) : Monitor BSA secondary structure changes (α-helix to β-sheet ratios) upon compound binding.
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic interactions.
Key Finding : A 2024 study reported moderate BSA binding (Kₐ ≈ 10⁴ M⁻¹), suggesting potential serum stability for drug delivery applications .
Q. Q6. How can researchers address discrepancies in synthetic yields reported across literature?
Case Study : Yields ranging from 45% to 85% for Michaelis-Arbuzov reactions. Resolution Strategies :
Q. Q7. What role does this compound play in designing photoactive materials?
The compound’s phosphoryl group enhances UV stability, making it suitable for:
Q. Experimental Design :
- Synthesize Ru(II) complexes and test photocatalytic H₂ production under AM 1.5G irradiation (100 mW/cm²).
- Compare turnover numbers (TON) with non-phosphorylated analogs.
Q. Q8. How is the compound utilized in isotope-labeling studies for metabolic pathway tracing?
Deuterated analogs (e.g., CD₃-P(O)(OCH₃)₂-propan-2-one) are synthesized via H/D exchange using D₂O and Pd/C catalysts. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
